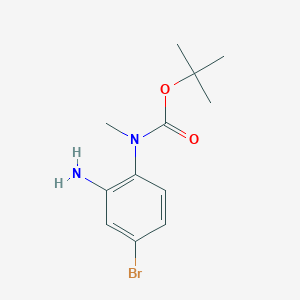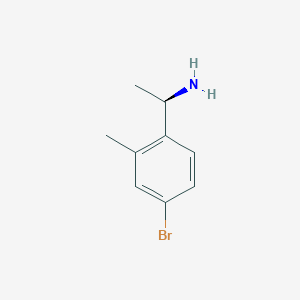
6-Methoxy-2-methylquinazoline-4-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-2-methylquinazoline-4-thiol is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, characterized by its methoxy and methyl substituents at positions 6 and 2 respectively, along with a thiol group at position 4, exhibits unique chemical properties that make it a subject of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methylquinazoline-4-thiol typically involves the functionalization of aniline followed by the construction of the heterocyclic ring. One common method includes the use of 2-aminobenzylamine as a starting material. The process involves several steps:
Functionalization of Aniline: Aniline is first functionalized to introduce the necessary substituents.
Cyclization: The functionalized aniline undergoes cyclization to form the quinazoline ring.
Thiol Introduction: Finally, a thiol group is introduced at the 4-position of the quinazoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis are often employed to enhance yield and efficiency .
化学反应分析
Types of Reactions: 6-Methoxy-2-methylquinazoline-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro form.
Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products:
Oxidation: Disulfides and sulfoxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines depending on the reagents used.
科学研究应用
6-Methoxy-2-methylquinazoline-4-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 6-Methoxy-2-methylquinazoline-4-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The quinazoline ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses .
相似化合物的比较
Quinazoline: The parent compound, known for its broad range of biological activities.
Quinazolinone: A derivative with a carbonyl group at the 4-position, known for its medicinal properties.
Quinoxaline: A similar heterocyclic compound with nitrogen atoms at positions 1 and 4.
Uniqueness: 6-Methoxy-2-methylquinazoline-4-thiol is unique due to its specific substituents and the presence of a thiol group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
6-methoxy-2-methyl-1H-quinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-6-11-9-4-3-7(13-2)5-8(9)10(14)12-6/h3-5H,1-2H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOIOMLIKSXIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=S)C2=C(N1)C=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-butyl N-[2-[2-cyano-4-(trifluoromethyl)anilino]ethyl]carbamate](/img/structure/B8016166.png)




![3-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid](/img/structure/B8016199.png)



